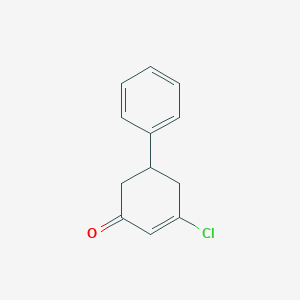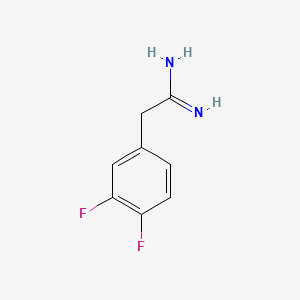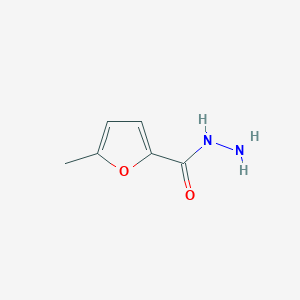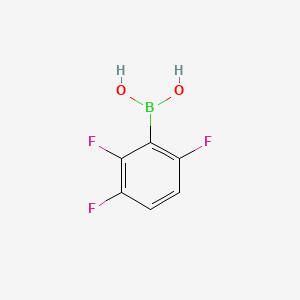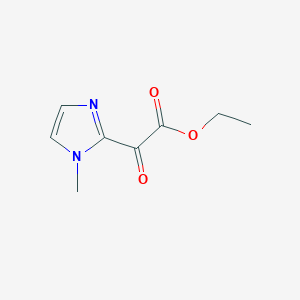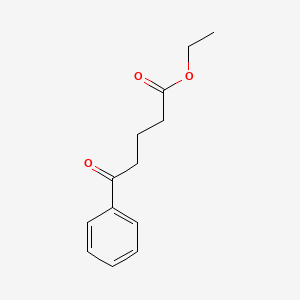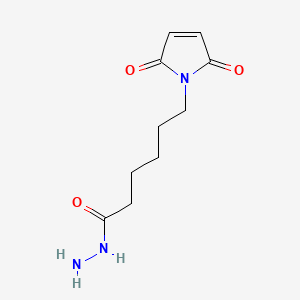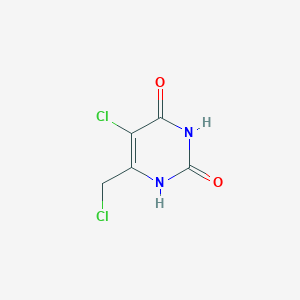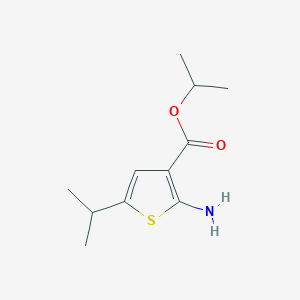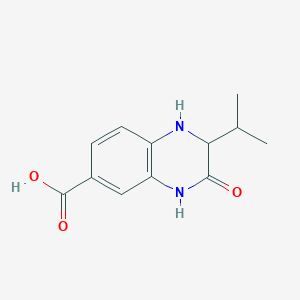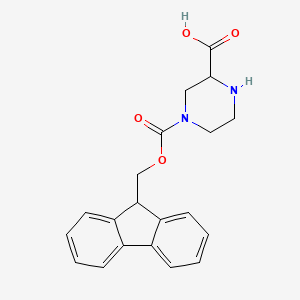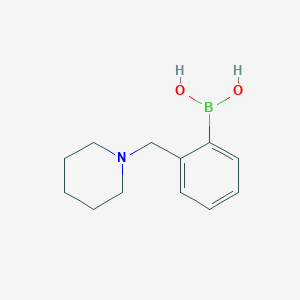
2-(Piperidin-1-ylmethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including classical crystallization procedures and reactions with different reagents. For example, the synthesis of certain piperidine derivatives was achieved through reactions with benzenesulfonyl chloride and ethyl isonipecotate, followed by further transformations . Another method reported the synthesis of a piperidine derivative by reacting 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic acid.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the absolute configuration of certain piperidine isomers was determined by single-crystal X-ray analysis . Similarly, the geometrical parameters of another piperidine compound were confirmed to align with XRD data . These studies highlight the importance of spectroscopic methods in determining the molecular structure of piperidine-related compounds.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in dehydrative condensation reactions with carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid was found to be crucial in preventing the coordination of amines, thus accelerating the amidation process. This suggests that the substituents on the phenylboronic acid moiety can significantly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be studied using computational methods, such as DFT calculations, to predict vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) . These properties are essential for understanding the stability and reactivity of the molecule. Additionally, molecular docking studies can provide insights into the potential biological activities of these compounds .
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters, which include “2-(Piperidin-1-ylmethyl)phenylboronic acid”, are valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation .
- Methods of Application : This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Drug Design and Delivery
- Scientific Field : Pharmacology
- Application Summary : Boronic acids and their esters, including “2-(Piperidin-1-ylmethyl)phenylboronic acid”, are considered for the design of new drugs and drug delivery devices. They are particularly suitable as boron-carriers for neutron capture therapy .
- Results or Outcomes : The rate of reaction is considerably accelerated at physiological pH, which is an important consideration when using these boronic pinacol esters for pharmacological purposes .
Safety And Hazards
properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFVMDAESHIHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400727 |
Source


|
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)phenylboronic acid | |
CAS RN |
878289-33-9 |
Source


|
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

